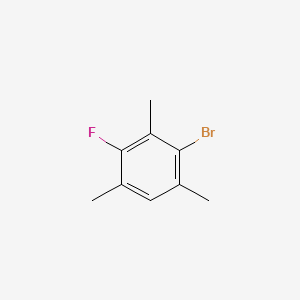
2-Bromo-4-fluoro-1,3,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-fluoro-1,3,5-trimethylbenzene: is an organic compound with the molecular formula C9H10BrF . It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 6 are replaced by bromine, fluorine, and methyl groups, respectively. This compound is often used in organic synthesis and has applications in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene can be achieved through several methods. One common method involves the bromination of 4-fluoro-1,3,5-trimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Bromo-4-fluoro-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
科学的研究の応用
2-Bromo-4-fluoro-1,3,5-trimethylbenzene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates various substitution and coupling reactions by stabilizing the intermediate species formed during the reaction .
類似化合物との比較
2-Bromo-1,3,5-trimethylbenzene: Similar structure but lacks the fluorine atom.
4-Fluoro-1,3,5-trimethylbenzene: Similar structure but lacks the bromine atom.
Uniqueness: 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is unique due to the presence of both bromine and fluorine atoms, which provide distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various chemical transformations .
生物活性
2-Bromo-4-fluoro-1,3,5-trimethylbenzene (CAS No. 1580-05-8) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevance in medicinal chemistry, supported by data tables and case studies.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrF |
| Molecular Weight | 217.08 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 227.7 ± 35.0 °C |
| Flash Point | 94.5 ± 20.8 °C |
These properties indicate that the compound is a stable liquid under standard laboratory conditions and has significant lipophilicity, which may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that halogenated aromatic compounds can exhibit antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, a study demonstrated that brominated compounds possess enhanced activity due to their ability to disrupt bacterial cell membranes.
Cytotoxicity and Cancer Research
Research has highlighted the potential of halogenated compounds in cancer therapy. A notable case study involved the evaluation of cytotoxic effects on cancer cell lines. The findings suggested that this compound may induce apoptosis in certain cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress.
Case Study: Cytotoxic Effects on Cancer Cells
In a controlled experiment, human prostate cancer cell lines were treated with varying concentrations of this compound. The results indicated an IC50 value of approximately 15 µM, suggesting moderate cytotoxicity.
The biological activity of this compound can be attributed to its interaction with cellular targets:
- Enzyme Inhibition : The compound has been identified as a weak inhibitor of cytochrome P450 enzymes (specifically CYP1A2), which are crucial in drug metabolism.
- Reactive Oxygen Species (ROS) Generation : It has been observed to induce ROS production in cancer cells, leading to oxidative stress and subsequent cell death.
Pharmacological Applications
Given its biological activities, this compound is being explored for several pharmacological applications:
- Anticancer Agents : Due to its cytotoxic properties against cancer cells.
- Antimicrobial Agents : Potential use in developing new antibiotics targeting resistant bacterial strains.
特性
IUPAC Name |
2-bromo-4-fluoro-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFSUDYUALDHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













